N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Description

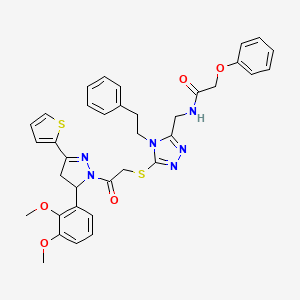

This compound is a heterocyclic hybrid molecule integrating 1,2,4-triazole, pyrazoline, thiophene, and phenoxyacetamide moieties. The 2,3-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the thiophene moiety could influence electronic properties and binding interactions. The phenethyl and phenoxy groups likely contribute to steric bulk and target selectivity.

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N6O5S2/c1-45-30-16-9-15-27(35(30)46-2)29-21-28(31-17-10-20-48-31)40-42(29)34(44)24-49-36-39-38-32(41(36)19-18-25-11-5-3-6-12-25)22-37-33(43)23-47-26-13-7-4-8-14-26/h3-17,20,29H,18-19,21-24H2,1-2H3,(H,37,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTGVOTYOFIKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Compound Overview

Chemical Properties:

- Molecular Formula: C36H36N6O5S2

- Molecular Weight: 696.85 g/mol

- LogP: 6.3684

- Polar Surface Area: 100.603 Ų

The compound features multiple functional groups including triazoles, pyrazoles, and thiophenes, which contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. The presence of the pyrazole and triazole rings in this compound suggests potential antibacterial and antifungal effects. Pyrazoles have been shown to inhibit various bacterial strains and fungi, making them promising candidates for further development in antimicrobial therapy .

Anti-inflammatory Effects

N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine derivatives have demonstrated notable anti-inflammatory activity. The mechanism involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The unique structure of N-((5... may enhance its ability to modulate inflammatory pathways .

Anticancer Activity

Preliminary studies suggest that compounds similar to N-((5... show potential anticancer properties. For instance, certain pyrazole derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The compound's structural motifs may synergistically enhance its antiproliferative effects against cancer cells .

The biological activity of N-((5... is likely linked to its ability to interact with specific molecular targets such as enzymes or receptors. The multiple functional groups allow for various non-covalent interactions:

- Hydrogen Bonding : Facilitates binding to target proteins.

- π–π Stacking : Enhances interaction with aromatic residues in proteins.

- Hydrophobic Interactions : Contributes to binding affinity and specificity.

These interactions can modulate cellular processes by altering the activity of target proteins involved in inflammation, cancer progression, and microbial resistance .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical and Pharmacokinetic Properties

highlights that structural similarity correlates with shared mechanisms of action (MOAs) . While explicit data for the target compound is unavailable, analogs from exhibit:

- LogP values : ~3.5–4.2 (moderate lipophilicity, suitable for oral bioavailability).

- Molecular weight: ~450–500 Da (approaching the upper limit for Lipinski’s Rule of Five). The phenoxyacetamide tail could introduce hydrogen-bonding interactions, improving solubility relative to simpler acetamides .

Table 2: Predicted Targets and Activities

| Compound Type | Predicted Targets | Potential Activity |

|---|---|---|

| Target compound | Kinases (e.g., JAK2), COX-2 | Anti-inflammatory, anticancer |

| analogs | Cytochrome P450, GPCRs | Antimicrobial, analgesic |

Mechanistic Divergence

While scaffold similarity implies shared MOAs, substituent-driven divergence is critical:

- The 2,3-dimethoxyphenyl group may confer selectivity toward adrenergic or serotonin receptors due to its resemblance to catecholamine derivatives.

- The thiophene ring could predispose the compound to interact with thiophene-binding enzymes (e.g., dipeptidyl peptidase-4) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

- Methodology :

- Stepwise assembly : Begin with synthesizing the pyrazoline core (e.g., via cyclocondensation of thiophene-2-carboxylic acid hydrazide with phenylisothiocyanate under reflux in ethanol, followed by alkylation with chloroacetamide derivatives .

- Thioether linkage : Introduce the 2-oxoethylthio group using a nucleophilic substitution reaction between a thiol-containing intermediate and chloroacetyl chloride in the presence of triethylamine .

- Purification : Recrystallize from pet-ether or ethanol to achieve >95% purity, monitored by TLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use -/-NMR to confirm substituent positions and stereochemistry. IR can validate carbonyl (C=O) and thioether (C-S) bonds .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and non-covalent interactions (e.g., hydrogen bonds, π-π stacking) if single crystals are obtainable .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodology :

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution methods, referencing triazole-thiophene derivatives with known activity .

- Enzyme inhibition : Screen against kinases or cyclooxygenases via fluorometric assays, given the compound’s structural similarity to Mannich bases with anti-inflammatory properties .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Comparative bioassays : Replicate studies under standardized conditions (e.g., pH, solvent, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Structure-activity relationship (SAR) : Synthesize analogs with modified methoxy or thiophene groups to isolate pharmacophores. Use multivariate analysis to correlate substituents with activity .

Q. What computational methods predict the compound’s reactivity and non-covalent interactions?

- Methodology :

- DFT calculations : Model electron density maps to identify reactive sites (e.g., electrophilic thioether sulfur or nucleophilic pyrazole nitrogen) .

- Molecular docking : Simulate binding to target proteins (e.g., COX-2) using software like AutoDock Vina. Validate with experimental IC values .

Q. How can reaction conditions be optimized using design of experiments (DoE)?

- Methodology :

- Flow chemistry : Apply continuous-flow systems to control exothermic reactions (e.g., thioether formation) and improve yield .

- Factorial design : Vary temperature, catalyst loading, and solvent polarity (e.g., ethanol vs. DMF) to identify optimal parameters. Use response surface models to predict outcomes .

Q. What strategies assess the compound’s stability under physiological conditions?

- Methodology :

- Degradation studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via HPLC for hydrolysis of the acetamide or thioether bonds .

- Metabolite profiling : Use LC-MS to identify oxidation products (e.g., sulfoxide formation) in liver microsome assays .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.